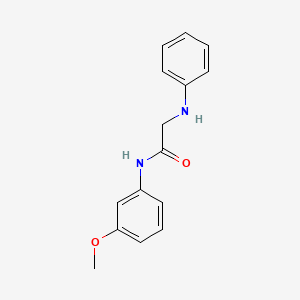

N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Description

Core Molecular Architecture

N-(3-methoxyphenyl)-2-(phenylamino)acetamide exhibits a molecular formula of C₁₅H₁₆N₂O₂ with a molecular weight of 256.3 daltons. The core architecture consists of an acetamide functional group serving as a central bridging unit between two aromatic systems. The primary structural framework comprises a 3-methoxyphenyl ring connected to the carbonyl carbon of the acetamide group, while a phenylamino substituent attaches to the α-carbon adjacent to the carbonyl.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(NC1=CC=CC(OC)=C1)CNC2=CC=CC=C2. This notation reveals the connectivity pattern wherein the acetamide carbonyl forms an amide bond with the 3-methoxyphenyl nitrogen, while the α-carbon bears a secondary amine linkage to the phenyl ring. The overall molecular geometry exhibits significant three-dimensional complexity due to the presence of two distinct aromatic rings capable of independent rotation around single bonds.

Key structural parameters include a heavy atom count of 19, with 5 rotatable bonds contributing to conformational flexibility. The molecule contains 2 distinct ring systems, providing a framework for potential π-π interactions and aromatic stacking behaviors. The carbon bond saturation parameter (Fsp3) of 0.133 indicates a predominantly aromatic character with limited aliphatic content. The polar surface area measures 50 Ångströms squared, suggesting moderate polarity that influences solubility and interaction patterns.

The acetamide linker region represents the most conformationally sensitive portion of the molecule, with the C-N bonds allowing rotation that can significantly alter the spatial relationship between the two aromatic systems. This rotational freedom, combined with potential intramolecular hydrogen bonding interactions, creates multiple accessible conformations that may influence biological activity and physical properties. The presence of both hydrogen bond acceptor sites (3 total) and hydrogen bond donor sites (2 total) further contributes to the molecule's potential for intermolecular interactions.

Substituent Positional Isomerism

The positioning of the methoxy group at the 3-position (meta) of the phenyl ring in this compound creates distinct electronic and steric properties compared to its positional isomers. Comparative analysis with related compounds reveals significant differences in molecular behavior based on methoxy substitution patterns. The 4-methoxyphenyl derivative, N-(4-methoxyphenyl)acetamide, carries the methoxy group in the para position and exhibits different electronic characteristics.

The meta-positioned methoxy group in the target compound influences the electron density distribution differently than para or ortho substitution patterns. According to established principles of aromatic substitution, methoxy groups at the meta position function as electron-withdrawing groups, contrasting with their electron-donating behavior when positioned at para locations. This positional effect directly impacts the reactivity of the aromatic ring and influences the overall molecular polarity and hydrogen bonding potential.

Structural comparison with N-(2-methoxyphenyl)acetamide demonstrates the influence of ortho substitution, where steric hindrance becomes a significant factor. The ortho-positioned methoxy group experiences greater steric interaction with adjacent substituents, potentially affecting molecular conformation and biological activity. The 2-methoxyphenyl derivative shows different melting points (70-74°C) compared to related isomers, indicating altered intermolecular packing arrangements.

The 4-methoxyphenyl isomer, commonly known as 4'-methoxyacetanilide or methacetin, exhibits a melting point range of 128-130°C and different physical properties. This para-substituted compound demonstrates the electron-donating nature of methoxy groups when positioned para to the amide nitrogen, resulting in enhanced aromatic ring activation. The electronic differences between meta and para positioning create distinct reactivity patterns that influence synthetic accessibility and potential chemical modifications.

| Compound | Methoxy Position | CAS Number | Melting Point | Electronic Effect |

|---|---|---|---|---|

| This compound | Meta | 1021084-95-6 | Not specified | Electron-withdrawing |

| N-(4-methoxyphenyl)acetamide | Para | 51-66-1 | 128-130°C | Electron-donating |

| N-(2-methoxyphenyl)acetamide | Ortho | 93-26-5 | 70-74°C | Steric hindrance |

| N-(3-methoxyphenyl)acetamide | Meta | 588-16-9 | Not specified | Electron-withdrawing |

Electronic and Steric Influence of Functional Groups

The electronic properties of this compound arise from the combined influence of its constituent functional groups, each contributing distinct electronic effects to the overall molecular behavior. The methoxy group positioned at the meta location relative to the acetamide nitrogen exhibits electron-withdrawing characteristics through inductive effects, while simultaneously providing electron density through resonance contributions to the aromatic ring system.

The phenylamino substituent at the α-carbon position introduces significant electronic complexity through its ability to participate in extended conjugation with the acetamide carbonyl. This conjugation system creates a pathway for electron delocalization that extends across multiple aromatic rings, influencing the overall molecular stability and reactivity patterns. The secondary amine linkage provides both electron-donating capacity through nitrogen lone pair interactions and potential sites for hydrogen bonding with adjacent molecular species.

Steric influences play a crucial role in determining the preferred conformations and accessibility of reactive sites within the molecule. The phenyl ring attached to the α-carbon creates a bulky substituent that restricts rotation around the C-N bond, leading to preferred conformational arrangements that minimize steric strain. The calculated LogP value of 2.2 indicates moderate lipophilicity, reflecting the balance between aromatic hydrophobic character and polar amide functionality.

The presence of multiple aromatic rings creates opportunities for π-π stacking interactions, both intramolecularly and intermolecularly. These interactions can influence molecular aggregation behavior, solubility patterns, and potential binding affinity in biological systems. The rotatable bond count of 5 provides sufficient conformational flexibility to accommodate various spatial arrangements while maintaining structural integrity.

Electronic distribution analysis reveals that the acetamide carbonyl serves as a primary electron-accepting center, while the methoxy oxygen and amine nitrogen atoms function as electron-rich sites. This electronic polarization creates distinct regions of electrophilic and nucleophilic character that influence chemical reactivity and intermolecular interaction patterns. The electron-withdrawing nature of the meta-methoxy group modulates the electron density at the acetamide nitrogen, potentially affecting hydrogen bonding strength and acidity.

Comparative Analysis with Analogous Acetamide Derivatives

Structural comparison of this compound with related acetamide derivatives reveals important structure-activity relationships and molecular property trends. The parent acetamide structure provides a baseline for understanding the influence of aromatic substitution patterns and additional functional group incorporation. Simple acetamide exhibits a molecular weight of 59.07 daltons and basic amide functionality, contrasting dramatically with the complex substituted derivative under investigation.

The closely related compound N-phenyl-2-(phenylamino)acetamide represents a structural analog lacking the methoxy substitution. This compound maintains the phenylamino acetamide core structure while eliminating the electron-modulating effects of the methoxy group. Comparative analysis demonstrates that methoxy incorporation significantly alters molecular properties, including lipophilicity, hydrogen bonding capacity, and electronic distribution patterns.

Analysis of simple methoxyphenyl acetamides provides insight into the individual contributions of aromatic substitution versus α-carbon modification. N-(3-methoxyphenyl)acetamide, bearing only the methoxy-substituted phenyl ring without the phenylamino group, exhibits reduced molecular complexity and different physical properties. The molecular weight difference (165.19 versus 256.3 daltons) reflects the substantial structural modification achieved through phenylamino incorporation.

Recent research on phenylamino acetamide derivatives has highlighted their potential as selective receptor agonists, with structure-activity relationships demonstrating the importance of specific substitution patterns. These studies indicate that the combination of methoxy substitution with phenylamino functionality creates unique binding profiles and selectivity characteristics not observed in simpler acetamide derivatives.

| Compound Class | Molecular Weight | Key Structural Features | Electronic Characteristics |

|---|---|---|---|

| Simple Acetamide | 59.07 | Basic amide functionality | Simple electron pair interactions |

| Methoxyphenyl Acetamides | 165.19 | Single aromatic ring + methoxy | Moderate electronic modulation |

| Phenylamino Acetamides | Variable | α-Carbon substitution | Extended conjugation systems |

| This compound | 256.3 | Dual aromatic systems | Complex electronic interactions |

The comparative analysis reveals that structural complexity correlates with enhanced molecular properties and potential biological activity. The target compound represents a sophisticated example of acetamide derivatization, combining multiple functional group modifications to create a molecule with unique electronic and steric characteristics. This structural complexity provides opportunities for selective molecular recognition and specific interaction patterns not achievable with simpler acetamide derivatives.

Properties

IUPAC Name |

2-anilino-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)11-16-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLQOZBXRPZFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide typically involves the reaction of 3-methoxyaniline with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The phenylamino group facilitates electrophilic substitutions, particularly at the ortho and para positions of the aromatic ring. Key reactions include:

Nitration :

-

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro derivatives. The methoxy group directs substitution to specific positions based on its electron-donating effects.

Halogenation :

-

Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃ or Br₂/FeBr₃), producing halogenated analogs such as N-(3-methoxyphenyl)-2-(4-bromophenylamino)acetamide .

Sulfonation :

-

Treatment with fuming sulfuric acid introduces sulfonic acid groups, enabling further derivatization into sulfonamides or sulfonyl chlorides .

Condensation and Cyclization Reactions

The acetamide moiety participates in condensation reactions with active methylene compounds:

Knoevenagel Condensation :

-

Reacts with aldehydes (e.g., salicylaldehyde) in the presence of L-proline to form pyrano[3,2-c]chromenones via intramolecular cyclization .

-

Example mechanism:

Triethylorthoformate-Mediated Condensation :

Amide Hydrolysis

-

Acidic or basic hydrolysis cleaves the acetamide bond:

Methoxy Group Demethylation

-

BBr₃ in CH₂Cl₂ removes the methoxy group, forming N-(3-hydroxyphenyl)-2-(phenylamino)acetamide.

Pharmaceutical Intermediates

-

Serves as a precursor for PDE4 inhibitors (e.g., apremilast analogs) and melatonin receptor ligands .

-

Dimerization via ethylene glycol linkers enhances binding affinity at MT₁/MT₂ receptors .

Tyrosinase Inhibitors

-

Derivatives like phenylamino quinazolinones show IC₅₀ values as low as 17.02 μM, with enhanced activity from electron-withdrawing substituents (e.g., nitro groups) .

Comparative Reactivity of Structural Analogs

| Compound | Reactivity Difference | Key Application |

|---|---|---|

| N-(4-methoxyphenyl) analog | Higher electrophilic substitution at para position | Anti-inflammatory agents |

| N-(3-chlorophenyl) analog | Enhanced halogen bonding in enzyme inhibition | Kinase inhibitors |

| N-(3-nitrophenyl) analog | Electron-withdrawing nitro group stabilizes transition states | Antibacterial agents |

Scale-Up Modifications

This compound’s versatility in electrophilic substitutions, condensations, and bioactivity-driven derivatization underscores its importance in medicinal and synthetic chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo pharmacokinetics.

Scientific Research Applications

Scientific Research Applications

N-(3-methoxyphenyl)-2-(phenylamino)acetamide has been investigated for its potential applications across various scientific domains:

Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution, allowing for further derivatization and exploration of its chemical properties.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown its potential to inhibit cell proliferation in vitro, suggesting its utility in cancer research .

- Mechanism of Action : Molecular docking studies reveal that this compound interacts with key proteins involved in cancer cell survival pathways, indicating a mechanism that may involve modulation of apoptosis and cell cycle control .

Medicine

- Drug Development : The compound is being explored for its potential as a therapeutic agent in drug development, particularly for conditions related to cancer and microbial infections. Its unique structural features may enhance its efficacy and bioavailability compared to similar compounds .

Case Studies and Research Findings

Several studies have been conducted to investigate the properties and applications of this compound:

- Antiproliferative Activity Study : This study evaluated the compound's ability to inhibit cell growth across various concentrations using MTT assays, demonstrating effective antiproliferative properties against cancer cell lines .

- Mechanistic Insights : Further research employed molecular docking techniques to elucidate how this compound binds to proteins involved in critical cellular processes, enhancing understanding of its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(phenylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Melatonergic Receptor Ligands

Compound: UCM765 (N-{2-[(3-Methoxyphenyl)-phenylamino]ethyl}acetamide)

- Key Differences: UCM765 contains an ethyl spacer between the acetamide and phenylamino groups, unlike the target compound’s direct linkage.

- Biological Activity : Acts as a selective MT2 melatonin receptor partial agonist (pKi = 10.18 for MT2 vs. 8.28 for MT1) . The ethyl spacer likely enhances receptor affinity by allowing optimal spatial orientation.

- Physicochemical Properties : Increased molecular weight (due to the ethyl group) may reduce solubility compared to the target compound.

Comparison Insight : Removal of the ethyl spacer in the target compound could simplify synthesis but may reduce MT2 receptor affinity.

Antiviral Acetamide Derivatives

Compound: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)

- Key Differences: Substitution of the 3-methoxyphenyl group with a morpholinosulfonylphenyl moiety.

Comparison Insight : The target compound’s methoxy group may confer greater lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications.

Anticancer Rhodanine Derivatives

Compound : (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30)

- Key Differences : Incorporation of a rhodanine-3-acetic acid scaffold.

- Biological Activity : Demonstrates anticancer activity (63% yield, yellow solid, m.p. data unspecified) .

- Structural Impact: The thioxothiazolidinone ring introduces hydrogen-bonding and electrophilic sites absent in the target compound.

Comparison Insight : The target compound’s simpler structure may lack the broad-spectrum anticancer activity of I30 but could offer improved metabolic stability.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both methoxy and phenylamino functional groups, contributing to its unique chemical reactivity and biological profile. The molecular formula is with a molecular weight of 256.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modify the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (DU-145), and bladder (T24) cancer cells .

Anticancer Properties

A series of studies have evaluated the antiproliferative effects of this compound on different cancer cell lines:

- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell growth. Similar studies have shown comparable results in DU-145 and T24 cell lines .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound, showing effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

- Study on Antiproliferative Activity : In a study involving several analogs of 2-arylamino compounds, this compound was shown to inhibit cell proliferation effectively in vitro. The study utilized MTT assays to assess viability across different concentrations .

- Mechanistic Insights : Molecular docking studies suggested that this compound interacts with key proteins involved in cancer cell survival pathways, including apoptosis regulation and cell cycle control .

- Comparative Analysis : Compared to other similar compounds, this compound exhibited unique properties that enhance its stability and solubility, making it a promising candidate for further drug development .

Q & A

Q. What are the key synthetic routes for preparing N-(3-methoxyphenyl)-2-(phenylamino)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with substituted anilines and acetamide derivatives. For example:

Substitution Reaction : React 3-methoxyphenylamine with a chloroacetamide intermediate under alkaline conditions to form the acetamide backbone .

Condensation : Use condensing agents (e.g., EDC/HOBt) to couple intermediates, ensuring mild temperatures (20–40°C) to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Tips :

- Monitor pH in substitution steps to prevent hydrolysis of the methoxy group.

- Use catalytic bases (e.g., DMAP) to enhance coupling efficiency.

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Substitution | 3-Methoxyaniline, Chloroacetamide | K₂CO₃, DMF, 80°C | 65–70 |

| Condensation | Intermediate, Phenylamine | EDC, CH₂Cl₂, RT | 80–85 |

Q. How can spectroscopic methods confirm the structure of this compound?

Key Analytical Data :

Validation : Compare experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Enzyme Inhibition : Test α-glucosidase inhibition using a spectrophotometric assay (e.g., p-nitrophenyl-α-D-glucopyranoside substrate). IC₅₀ values <10 μM suggest therapeutic potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and biological targets?

Q. Key Interactions :

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Cross-Validation :

- Purity Checks : Analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

Case Study : Discrepancies in IC₅₀ values for α-glucosidase inhibition (5–20 μM) were resolved by controlling DMSO concentration (<1% v/v) to avoid solvent interference .

Q. What strategies are recommended for studying metabolic stability and degradation pathways?

- In Vitro Models :

- Degradation Products :

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.